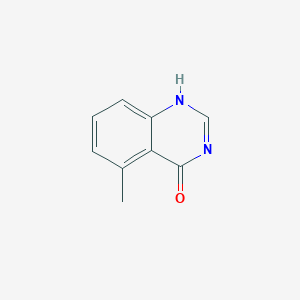

5-methyl-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

5-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDDCBOOHGDLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “5-methyl-1H-quinazolin-4-one” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Advanced techniques like supercritical fluid crystallization and continuous flow reactors are often employed to enhance the production process .

Chemical Reactions Analysis

Cyclization Reactions

5-methyl-1H-quinazolin-4-one serves as a scaffold for constructing fused polycyclic systems. Key methodologies include:

Pyrrolo[2,1-b]quinazolindione Formation

Reaction with chloroacetyl chloride in dry THF yields pyrrolo-fused derivatives via intramolecular cyclization (Scheme 1).

-

Conditions : Chloroacetyl chloride, THF, reflux (12–24 h).

-

Product : Pyrrolo[2,1-b]quinazolindione (δ 2.08–2.49 ppm for methylene protons in -NMR) .

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | Chloroacetyl chloride, THF | Pyrrolo[2,1-b]quinazolindione | 65–75 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazolinone ring facilitates SNAr reactions at the C2 position when activated by electron-withdrawing groups (e.g., fluorine at C6).

Reaction with Amides

Ortho-fluorobenzamide derivatives react with amides in DMSO under basic conditions to form 2,3-disubstituted quinazolin-4-ones (Table 1) .

-

Conditions : CsCO (2.5 mmol), DMSO, 135°C, 24 h.

-

Example : Reaction with benzamide yields 3-methyl-2-phenylquinazolin-4-one (70% yield) .

| Entry | Amide | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzamide | 3-Methyl-2-phenylquinazolin-4-one | 70 |

Transition Metal-Catalyzed Cross-Coupling

Copper-catalyzed reactions enable functionalization at the C3 position.

Isocyanide Insertion

A one-pot cascade reaction with ethyl 2-isocyanobenzoate and amines forms 3-substituted quinazolin-4-ones (Scheme 2) .

-

Conditions : Cu(OAc), DMSO, 90°C, 0.5 h.

-

Example : Reaction with (2-chloroquinolin-3-yl)methanamine yields 3-((2-chloroquinolin-3-yl)methyl)quinazolin-4-one (57% yield) .

| Reactant | Amine | Product | Yield (%) |

|---|---|---|---|

| This compound | (2-Chloroquinolin-3-yl)methanamine | 3-((2-Chloroquinolin-3-yl)methyl)quinazolin-4-one | 57 |

Structural and Spectroscopic Data

Key analytical data for this compound derivatives:

-

1H^1H1H-NMR : Singlets for methyl groups (δ 2.08–2.49 ppm) .

-

HRMS : Molecular ion peaks consistent with calculated masses (e.g., m/z 267.1128 for CHNO) .

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 5-methyl-1H-quinazolin-4-one and its derivatives. Research indicates that modifications to the quinazolinone scaffold can enhance antibacterial efficacy.

Case Study: Antibacterial and Antifungal Activity

A series of synthesized quinazolinone derivatives were evaluated for their antimicrobial activity against pathogenic bacteria and fungi. The results demonstrated that certain derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria. For instance, compounds with specific substitutions on the phenyl ring showed superior antibacterial activity compared to others with different electron-donating or withdrawing groups .

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Compound A | Antibacterial | 10.5 |

| Compound B | Antifungal | 15.2 |

| Compound C | Antibacterial | 8.3 |

Anticancer Properties

This compound has also been investigated for its anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported the synthesis of several quinazolinone derivatives that were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The findings revealed that specific derivatives exhibited potent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For example, one derivative achieved an IC50 value of 7.09 µM against HepG2 cells, outperforming the reference drug doxorubicin .

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative X | HepG2 | 7.09 |

| Derivative Y | MCF-7 | 13.46 |

| Derivative Z | HCT-116 | 5.70 |

Enzyme Inhibition

The compound has also been explored as a potential inhibitor for various enzymes, including those involved in cancer progression and viral replication.

Case Study: Inhibition of SARS-CoV-2 Mpro

Recent research identified a series of quinazolin-4-one-based nonpeptidic inhibitors targeting the main protease (Mpro) of SARS-CoV-2. The study reported that certain derivatives demonstrated significant inhibitory activity, with one compound achieving an IC50 value of approximately 1.37 µM . This highlights the potential application of this compound derivatives in antiviral drug development.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | SARS-CoV-2 Mpro | 1.37 |

| Compound B | HDAC6 | 0.85 |

Mechanism of Action

The mechanism of action of compound “5-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The detailed mechanism of action is studied to understand how the compound influences various biological and chemical systems .

Comparison with Similar Compounds

Research Implications

The 5-methyl substituent in quinazolin-4-one offers a balance between synthetic accessibility and moderate bioactivity, making it a versatile scaffold for further derivatization. In contrast, halogenated or triazolo-fused analogs exhibit enhanced potency but may face challenges in pharmacokinetics or toxicity. Future studies should explore hybrid structures combining methyl groups with targeted halogen or triazolo modifications to optimize drug-like properties.

Q & A

Q. What are the standard synthetic routes for 5-methyl-1H-quinazolin-4-one, and what methodological considerations are critical for reproducibility?

Answer: The synthesis of quinazolinone derivatives typically involves multi-step reactions. For example:

- Step 1 : Formation of a benzoxazinone intermediate using acetic anhydride .

- Step 2 : Reaction with semicarbazide to generate a urea derivative, followed by thermal cyclization to yield the triazoloquinazolinone core .

- Step 3 : Mannich reaction with benzaldehyde and secondary amines to introduce substituents .

Q. Key Methodological Considerations :

- Purity Control : Use TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) to monitor reaction progress and confirm product homogeneity .

- Recrystallization : Ethanol is effective for purifying intermediates .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Conventional reflux | Phenylhydrazine, ethyl acetoacetate | Prolonged reflux for completeness | |

| Microwave-assisted | Ethanol, NaOH, benzaldehyde derivatives | Reduced reaction time (~30 mins) |

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What biological assays are commonly used to evaluate the pharmacological potential of this compound derivatives?

Answer:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory Evaluation : Carrageenan-induced rat paw edema model, measuring COX-2 inhibition .

- Cytotoxicity Screening : Brine shrimp lethality assay or hemolysis tests for preliminary toxicity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer:

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 mins vs. 6 hrs) while maintaining yields >75% .

- Catalyst Selection : Na₂S₂O₅ in DMF enhances cyclization efficiency during benzimidazole coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in Mannich reactions .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

- Source Identification :

- Statistical Validation : Use ANOVA or Student’s t-test to confirm significance of activity differences .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

Answer:

- Core Modifications :

- Methyl Group Substitution : Replace the 5-methyl group with halogens (e.g., Cl, F) to enhance lipophilicity and bioavailability .

- Heterocycle Fusion : Attach triazole or pyrazole rings to the quinazolinone core to improve binding affinity .

- Pharmacophore Mapping : Use X-ray crystallography (where feasible) or computational docking to identify key interacting residues .

Q. Table 2: SAR Trends in Quinazolinone Derivatives

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Benzyl substitution | Enhanced H1-antihistaminic activity | |

| Triazolo-fused derivatives | Improved anti-inflammatory potency |

Q. How does the choice of purification method impact the stability of this compound?

Answer:

- Recrystallization vs. Column Chromatography :

- Ethanol recrystallization preserves stability but may leave trace solvents .

- Silica gel chromatography can introduce acidic sites, degrading nitro or carbonyl groups; use neutral alumina for sensitive derivatives .

- Storage Recommendations : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.